molecular formula C9H12N4O B13882831 2-[(6-Aminoindazol-1-yl)amino]ethanol

2-[(6-Aminoindazol-1-yl)amino]ethanol

Cat. No.: B13882831
M. Wt: 192.22 g/mol
InChI Key: WZTCRYDTRJXVQJ-UHFFFAOYSA-N
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Description

2-[(6-Aminoindazol-1-yl)amino]ethanol is a chemical compound with the molecular formula C9H12N4O It is a derivative of indazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Aminoindazol-1-yl)amino]ethanol typically involves the reaction of 6-aminoindazole with ethylene oxide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Aminoindazol-1-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-[(6-Aminoindazol-1-yl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Aminoindazol-1-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Amino-1H-indazol-1-yl)amino]ethanol
  • Methyl 2-(6-amino-1H-indazol-1-yl)acetate
  • 6-substituted aminoindazole derivatives

Uniqueness

2-[(6-Aminoindazol-1-yl)amino]ethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethanol moiety provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-[(6-aminoindazol-1-yl)amino]ethanol

InChI

InChI=1S/C9H12N4O/c10-8-2-1-7-6-12-13(9(7)5-8)11-3-4-14/h1-2,5-6,11,14H,3-4,10H2

InChI Key

WZTCRYDTRJXVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)NCCO

Origin of Product

United States

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